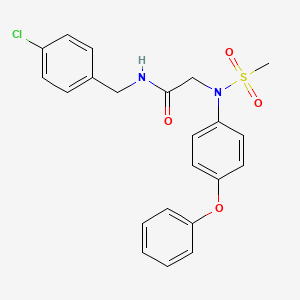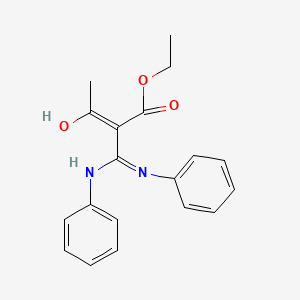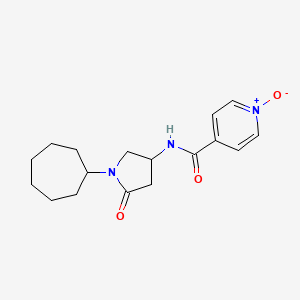![molecular formula C22H20N6O3 B6000520 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6000520.png)
8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline, also known as Pictilisib, is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway plays a critical role in regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Pictilisib has shown promise as a potential therapeutic agent for a variety of cancers, and has been the subject of extensive research in recent years.
作用机制
8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline exerts its anti-cancer effects by inhibiting the PI3K pathway, which is frequently dysregulated in cancer cells. Specifically, this compound inhibits the activity of the PI3Kα, β, δ, and γ isoforms, which are involved in different aspects of the pathway. By inhibiting this pathway, this compound blocks the downstream signaling events that promote cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines in response to lipopolysaccharide stimulation. It has also been shown to inhibit the proliferation of T cells and B cells, suggesting that it may have potential as an immunosuppressive agent.
实验室实验的优点和局限性
One advantage of 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline is its potency and specificity as a PI3K inhibitor. This makes it a valuable tool for studying the role of the PI3K pathway in various biological processes, including cancer. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research involving 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline. One area of interest is the development of combination therapies involving this compound and other anti-cancer agents. Another potential direction is the exploration of this compound's immunosuppressive effects, and its potential as a treatment for autoimmune diseases. Finally, there is ongoing research into the development of more potent and selective PI3K inhibitors, which may have even greater therapeutic potential than this compound.
合成方法
The synthesis of 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline involves a multi-step process, beginning with the reaction of 2-chloro-8-nitroquinoline with 2,6-dimethylmorpholine to form the corresponding N-oxide. This is followed by a series of reactions involving isoxazole and piperazine derivatives, ultimately leading to the formation of the final product. The synthesis of this compound has been described in detail in several publications, including a 2010 paper by researchers at the University of Manchester.
科学研究应用
8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline has been the subject of extensive research in recent years, with a focus on its potential as a therapeutic agent for cancer. Studies have shown that this compound is effective against a variety of cancer cell lines, including breast, ovarian, and lung cancer. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This compound is currently being evaluated in clinical trials for several different types of cancer.
属性
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-21(27-10-12-28(13-11-27)22-24-8-3-9-25-22)18-14-17(31-26-18)15-30-19-6-1-4-16-5-2-7-23-20(16)19/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEIUDSCTNUXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NOC(=C3)COC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1-(3,5-dimethoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000438.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B6000446.png)
![2-({4-ethyl-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B6000447.png)
![2-[(3-bromophenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6000456.png)

![N-(2-methoxyethyl)-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6000480.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B6000490.png)
![1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B6000497.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6000499.png)
![(3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6000510.png)

![2-{[(4-nitrophenyl)(phenyl)carbonohydrazonoyl]diazenyl}phenol](/img/structure/B6000523.png)


